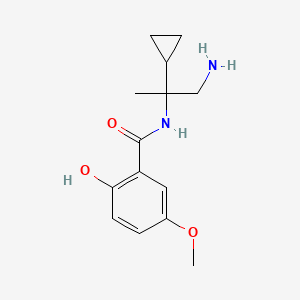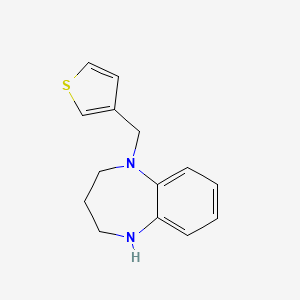![molecular formula C10H17N3O B6646518 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine](/img/structure/B6646518.png)
2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a pharmacological agent. This compound is also known as MPX-004 and belongs to the oxadiazole class of compounds. The purpose of
作用机制
The mechanism of action of 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine is not fully understood, but it is believed to act through multiple pathways in the brain. It has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which are involved in the regulation of motor function and cognitive processes. Additionally, it has been found to have antioxidant properties and can prevent the damage caused by oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of dopamine and acetylcholine in the brain, which can improve motor function and cognitive processes. Additionally, it has been shown to reduce the levels of oxidative stress markers and can protect neurons from damage. Furthermore, it has been found to have anti-inflammatory properties and can reduce inflammation in the brain.
实验室实验的优点和局限性
The advantages of using 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine in lab experiments include its ability to enhance cognitive function, improve motor function, and protect neurons from damage. Additionally, it has been shown to have a good safety profile and is well-tolerated in animals. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and the need for further research to determine its efficacy in humans.
未来方向
There are several future directions for the research on 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine. One direction is to further investigate its mechanism of action and how it modulates the activity of neurotransmitters. Another direction is to determine its efficacy in humans and its potential as a therapeutic agent for the treatment of neurological disorders. Additionally, further research is needed to determine the optimal dosage and administration route of this compound. Finally, future studies could investigate the potential of this compound as a treatment for other conditions, such as depression and anxiety.
In conclusion, this compound is a promising compound that has shown potential as a pharmacological agent for the treatment of neurological disorders. Its neuroprotective, cognitive-enhancing, and anti-inflammatory properties make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent for humans.
合成方法
The synthesis of 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine involves the reaction of 2-methylpyrazole-3-carbaldehyde with 2-amino-2-methyl-1-propanol in the presence of an acid catalyst. The reaction mixture is then heated to reflux, and the product is obtained by filtration and purification. This synthesis method has been reported in the literature and has been used to produce the compound in high yields.
科学研究应用
2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine has been studied extensively in the field of neuroscience and has shown promising results as a potential therapeutic agent for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been shown to have neuroprotective properties and can prevent the death of neurons in the brain. Additionally, it has been found to enhance the cognitive function of animals and has been suggested as a potential treatment for cognitive impairments.
属性
IUPAC Name |
2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-8-10(4-6-14-8)11-7-9-3-5-12-13(9)2/h3,5,8,10-11H,4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKMTJMDQQJKPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)NCC2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile](/img/structure/B6646452.png)
![4-[(1-amino-2,3-dimethylbutan-2-yl)sulfamoyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B6646465.png)




![3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one](/img/structure/B6646501.png)



![3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid](/img/structure/B6646544.png)

